2,5-Dichlorobenzotrifluoride

Overview

Description

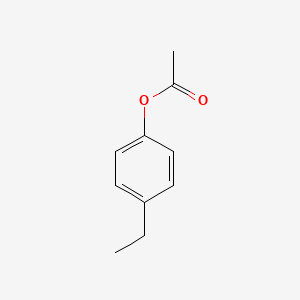

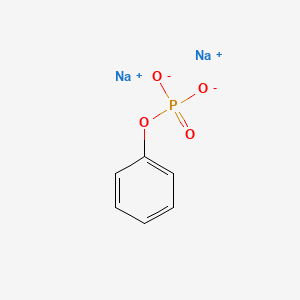

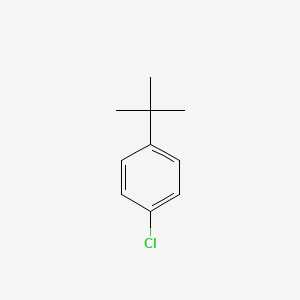

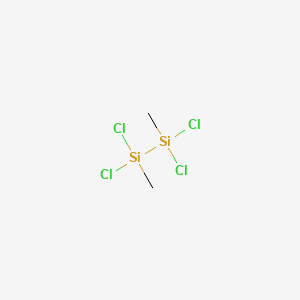

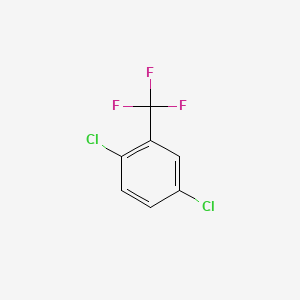

2,5-Dichlorobenzotrifluoride, also known as 2,5-Dichloro-α,α,α-trifluorotoluene, is an organic compound with the linear formula Cl2C6H3CF3 . It has a molecular weight of 215.00 . This compound has been used as an internal standard in the quantitative analysis of hexafluoropropylene/vinylidene fluoride copolymers by the CW (Continuous Wave)-NMR method .

Synthesis Analysis

A method for synthesizing this compound involves continuous flow catalytic chlorination . This method takes ortho-chlorotrifluoromethane and chlorine as raw materials, and synthesizes the 2,5-dichlorotrifluorotoluene in a continuous flow reactor in a high selectivity way in the presence of a catalyst . Compared with the traditional method, this synthesis method has higher selectivity, greatly reduces the generation of byproducts, reduces the reaction time, improves the production efficiency, obtains the this compound with high yield and high purity, and has good industrial application prospect .

Molecular Structure Analysis

The molecular structure of this compound can be represented as Cl2C6H3CF3 . The 3D structure of this compound can be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

This compound is a clear colourless to light yellow liquid . It has a density of 1.483 g/mL at 25 °C . The refractive index is 1.483 . The boiling point is 180.0±35.0 °C at 760 mmHg . The vapour pressure is 1.2±0.3 mmHg at 25°C .

Scientific Research Applications

Metalation and Derivatization

The metalation of dichlorobenzotrifluorides, including 2,5-dichlorobenzotrifluoride, has been studied. Organometallic intermediates derived from these compounds have been converted into benzoic acids, which are crucial for characterizing organometallic intermediates (Masson et al., 2005).

Spectroscopic Analysis

This compound has been analyzed using FT-IR and FT-Raman spectroscopy. These methods provide detailed insights into the molecular geometry, vibrational wavenumbers, and thermodynamic parameters of the compound (Alcolea Palafox et al., 2015).

Electron-Coupled Spin-Spin Coupling Studies

Studies on electron-coupled spin-spin coupling involving fluorine nuclei in compounds like this compound provide insights into through-space interactions, contributing to the understanding of semiempirical theories in chemistry (Schaefer et al., 1975).

Catalysis in Biomass Chemicals Synthesis

This compound has potential applications in catalytic processes, such as in the synthesis of biomass-derived chemicals. This involves cascade catalysis processes like dehydration and oxidation, which are crucial for efficient synthesis of valuable biomass-based furan chemicals (Cui et al., 2017).

Studies in Organometallic Chemistry

Research has been conducted on the synthesis and magnetic properties of compounds involving dichlorobenzotrifluorides. This includes the study of slow magnetic relaxation in certain complexes, which contributes to the understanding of magnetic exchange and relaxation mechanisms in organometallic chemistry (Zhao et al., 2014).

Photocatalysis

This compound has been involved in photocatalytic studies, such as the selective oxidation of biomass derivatives under visible light. This research highlights its potential in environmentally friendly and energy-efficient processes (Zhang et al., 2017).

Safety and Hazards

2,5-Dichlorobenzotrifluoride is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

1,4-dichloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBYUWVMLBBEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059803 | |

| Record name | Benzene, 1,4-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

320-50-3 | |

| Record name | 1,4-Dichloro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dichloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 320-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichloro-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.